molecular formula C16H14FNO B14039260 (4S)-4-Benzyl-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazole

(4S)-4-Benzyl-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazole

Cat. No.: B14039260
M. Wt: 255.29 g/mol
InChI Key: DLOMMWMYZPIYHQ-ZDUSSCGKSA-N
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Description

(4S)-4-Benzyl-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazole is a synthetic organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-Benzyl-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzylamine derivative with a fluorophenyl ketone in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-Benzyl-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The benzyl and fluorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, dihydrooxazoles, and other derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4S)-4-Benzyl-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its fluorophenyl group makes it particularly useful in fluorescence-based assays.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (4S)-4-Benzyl-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may also modulate specific signaling pathways, resulting in therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

  • (4S)-4-Benzyl-2-(4-fluorophenyl)-4,5-dihydro-1,3-oxazole
  • (4S)-4-Benzyl-2-(2-chlorophenyl)-4,5-dihydro-1,3-oxazole
  • (4S)-4-Benzyl-2-(2-bromophenyl)-4,5-dihydro-1,3-oxazole

Uniqueness

Compared to similar compounds, (4S)-4-Benzyl-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazole exhibits unique properties due to the presence of the fluorophenyl group. This group can enhance the compound’s stability, binding affinity, and selectivity, making it a valuable tool in scientific research and industrial applications.

Properties

Molecular Formula

C16H14FNO

Molecular Weight

255.29 g/mol

IUPAC Name

(4S)-4-benzyl-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C16H14FNO/c17-15-9-5-4-8-14(15)16-18-13(11-19-16)10-12-6-2-1-3-7-12/h1-9,13H,10-11H2/t13-/m0/s1

InChI Key

DLOMMWMYZPIYHQ-ZDUSSCGKSA-N

Isomeric SMILES

C1[C@@H](N=C(O1)C2=CC=CC=C2F)CC3=CC=CC=C3

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=C2F)CC3=CC=CC=C3

Origin of Product

United States

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